molecular formula C13H19N3O2 B2802584 Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034256-96-5

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2802584
CAS No.: 2034256-96-5
M. Wt: 249.314
InChI Key: PABAOYZZBHDFMB-UHFFFAOYSA-N
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Description

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a pyridine moiety and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyridine compound, followed by the introduction of a carbamate group. One common method involves the use of methyl isocyanate as the carbamoylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine or pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(pyridin-4-yl)pyridin-4-amine
  • 1-Methyl-4-(piperidin-4-yl)-piperazine

Uniqueness

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-13(17)15-9-11-4-7-16(8-5-11)12-3-2-6-14-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABAOYZZBHDFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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